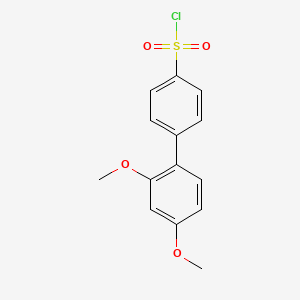

2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride

Description

Overview of Sulfonyl Chlorides as Synthetic Building Blocks

Sulfonyl chlorides are highly reactive electrophiles, a property that renders them exceptionally useful in organic synthesis. They readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. smolecule.com This reactivity is the cornerstone of their utility, enabling the construction of complex molecular architectures. The sulfonamide linkage, in particular, is a prominent feature in many pharmaceutical compounds. nih.govorgsyn.org

The synthesis of arylsulfonyl chlorides can be achieved through several methods. Common approaches include the electrophilic aromatic substitution of arenes with chlorosulfonic acid and the Sandmeyer-type reaction of arylamines via diazonium salts. orgsyn.orgnih.govacs.org More recent methods also explore palladium-catalyzed chlorosulfonylation of arylboronic acids, offering milder reaction conditions. nih.gov

Contextualization of Biphenyl (B1667301) Scaffolds in Molecular Design

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry and materials science. rsc.orgnih.govnih.gov Its semi-rigid nature provides a defined spatial arrangement for appended functional groups, which is crucial for molecular recognition and binding to biological targets. The presence of a biphenyl core can influence a molecule's physicochemical properties, such as solubility and lipophilicity.

In drug design, the biphenyl moiety is found in numerous therapeutic agents, where it often serves as a key pharmacophore. For instance, it is a central component in the design of antagonists for the N-methyl-D-aspartate (NMDA) receptor, which are investigated for treating neurological disorders. rsc.orgnih.govnih.gov

Significance of Dimethoxy Substitution Patterns in Chemical Reactivity and Selectivity

The presence and position of substituent groups on an aromatic ring profoundly impact its chemical reactivity and the regioselectivity of its reactions. Methoxy (B1213986) groups (-OCH₃) are electron-donating substituents that activate the aromatic ring towards electrophilic attack. lumenlearning.com This activation is a result of the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. libretexts.org

Research Gaps and Objectives for 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride

Despite the established importance of its constituent chemical motifs, specific research on this compound is not extensively documented in publicly available literature. While related compounds such as 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride and 3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride are recognized as biochemicals and synthetic intermediates, a detailed investigation into the properties, synthesis, and reactivity of the 4-sulfonyl chloride isomer is lacking. smolecule.comscbt.com

The primary objective of future research on this compound would be to synthesize and characterize it, followed by a systematic exploration of its reactivity profile. Investigating its potential as a precursor for novel sulfonamides and other derivatives could unveil new applications in medicinal chemistry and materials science. A thorough understanding of its chemical behavior would fill a significant gap in the knowledge of substituted biphenylsulfonyl chlorides.

Interactive Data Table: Properties of Related Biphenyl Sulfonyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Biphenyl-4-sulfonyl chloride | 1623-93-4 | C₁₂H₉ClO₂S | 252.72 |

| 4'-Methoxy-biphenyl-4-sulfonyl chloride | 202752-04-3 | C₁₃H₁₁ClO₃S | 282.75 |

| 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride | Not available | C₁₄H₁₃ClO₄S | 312.77 |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4S/c1-18-11-5-8-13(14(9-11)19-2)10-3-6-12(7-4-10)20(15,16)17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJOAPYUIYZNQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Dimethoxy Biphenyl 4 Sulfonyl Chloride

Precursor Synthesis and Functionalization Strategies

The foundational step in the synthesis is the construction of the 2',4'-dimethoxybiphenyl backbone. This requires precise control over regioselectivity to ensure the correct placement of the methoxy (B1213986) substituents.

The creation of the biphenyl (B1667301) structure is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction forms a carbon-carbon single bond between two aromatic rings.

A plausible and efficient route to synthesize the 2',4'-dimethoxybiphenyl precursor involves the Suzuki coupling of an aryl halide with an arylboronic acid. Specifically, the reaction between 1-bromo-2,4-dimethoxybenzene and phenylboronic acid can be employed. The reaction is catalyzed by a palladium complex, such as Palladium(II) acetate (B1210297), in the presence of a base.

The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving a high yield. A typical procedure would involve reacting the precursors in a solvent mixture like ethanol/water with a base such as potassium carbonate. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions

| Parameter | Condition | Purpose |

| Aryl Halide | 1-bromo-2,4-dimethoxybenzene | Provides one of the aromatic rings. |

| Boronic Acid | Phenylboronic acid | Provides the second aromatic ring. |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates the C-C bond formation. |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid. |

| Solvent | Ethanol/Water | Solubilizes reactants and reagents. |

| Temperature | 80 °C | Provides energy for the reaction. |

This method allows for the efficient construction of the required 2',4'-dimethoxybiphenyl scaffold, which is the direct precursor for the subsequent functionalization steps.

Once the 2',4'-dimethoxybiphenyl precursor is synthesized, the next step is the introduction of a sulfonic acid group onto the biphenyl core. This is typically achieved through an electrophilic aromatic substitution reaction known as sulfonation.

The sulfonation of biphenyl and its derivatives generally occurs at the para-position (4-position) due to steric and electronic effects. In the case of 2',4'-dimethoxybiphenyl, the sulfonation is expected to occur on the unsubstituted phenyl ring. The methoxy groups on the other ring are ortho-, para-directing but also sterically hindering, which directs the incoming electrophile to the 4-position of the unsubstituted ring.

The direct conversion to the sulfonyl chloride using chlorosulfonic acid is often preferred as it combines sulfonation and chlorination in a single step, which will be discussed in the following section. Should a two-step process be desired, the biphenyl precursor would first be reacted with fuming sulfuric acid to yield 2',4'-dimethoxy-biphenyl-4-sulfonic acid . This intermediate would then be treated with a chlorinating agent like thionyl chloride to form the target sulfonyl chloride.

Chlorosulfonylation Procedures

Chlorosulfonylation is a direct method to introduce a sulfonyl chloride (-SO₂Cl) group onto an aromatic ring. This functional group is highly reactive and serves as a key intermediate for the synthesis of sulfonamides and other derivatives.

The most common method for preparing aryl sulfonyl chlorides is the direct reaction of the aromatic compound with an excess of chlorosulfonic acid (ClSO₃H). In this case, 2',4'-dimethoxybiphenyl is treated directly with chlorosulfonic acid. The reaction is an electrophilic aromatic substitution where the chlorosulfonium ion acts as the electrophile.

The reaction is typically performed at low temperatures to control its exothermic nature and to minimize side reactions. The product, 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride, often precipitates from the reaction mixture upon quenching with ice water.

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the temperature, the ratio of reactants, and the reaction time. Using a mixture of chlorosulfonic acid and sulfur trioxide can also be employed to enhance the reaction rate. google.com

Table 2: Optimization Parameters for Chlorosulfonylation

| Parameter | Range/Condition | Effect on Reaction |

| Temperature | 0 °C to 25 °C | Lower temperatures improve selectivity and reduce side products. |

| Reagent Ratio | 3-5 equivalents of ClSO₃H | An excess of chlorosulfonic acid ensures complete conversion of the starting material. |

| Reaction Time | 1-4 hours | Sufficient time is needed for the reaction to go to completion; progress can be monitored by TLC. |

| Solvent | Typically neat (no solvent) | Chlorosulfonic acid often serves as both reagent and solvent. |

Careful control of these parameters is essential for maximizing the yield of the desired product while minimizing the formation of impurities such as disulfonated byproducts or the corresponding sulfonic acid due to hydrolysis.

While direct chlorosulfonylation is common, alternative methods exist that may be advantageous depending on the substrate's sensitivity or the desired purity profile. One significant alternative is the Sandmeyer reaction . nih.govorganic-chemistry.orgacs.orgacs.org

This pathway begins with a different precursor, 4-amino-2',4'-dimethoxybiphenyl . The synthesis proceeds through the following steps:

Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C).

Chlorosulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This step introduces the sulfonyl chloride group, replacing the diazonium group. acs.orgresearchgate.net

This method is particularly useful for substrates that might not be stable under the harsh conditions of direct chlorosulfonylation with chlorosulfonic acid. researchgate.net It offers a milder route to the target sulfonyl chloride.

Purification and Isolation Techniques in Synthetic Chemistry

The isolation and purification of this compound require specific techniques due to the compound's reactivity, particularly its sensitivity to hydrolysis.

The standard isolation procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice or into ice-cold water. The low solubility of the aryl sulfonyl chloride in water causes it to precipitate out of the aqueous solution. researchgate.net This rapid precipitation also helps to protect the sulfonyl chloride from extensive hydrolysis back to the sulfonic acid. researchgate.net

The crude solid product is then collected by vacuum filtration. Further purification can be achieved through the following methods:

Washing: The collected solid is washed with cold water to remove any remaining acid and then with a non-polar organic solvent like hexane (B92381) to remove non-polar impurities.

Recrystallization: The crude product can be dissolved in a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane) and allowed to cool slowly, causing the pure compound to crystallize. This is a highly effective method for achieving high purity.

Chromatography: While possible, purification by silica (B1680970) gel chromatography is often avoided for sulfonyl chlorides as the silica can promote hydrolysis. If used, it must be performed quickly with non-polar eluent systems.

The final, purified product should be thoroughly dried under vacuum to remove any residual solvent and stored in a desiccator to prevent decomposition from atmospheric moisture.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a preparative or pilot-plant scale introduces a host of challenges that can significantly impact reaction efficiency, product purity, and operational safety. A successful scale-up requires careful consideration of various physicochemical and engineering parameters that are often negligible at the bench scale. Key areas of focus include managing reaction exotherms, addressing the corrosive nature of reagents, optimizing isolation and purification procedures to minimize product loss, and adapting to the logistical challenges of handling larger quantities of materials.

One of the primary concerns in the synthesis of aryl sulfonyl chlorides, including this compound, is the use of highly reactive and corrosive reagents such as chlorosulfonic acid. nih.gov While manageable in small-scale laboratory glassware, the corrosive properties of such reagents necessitate the use of specialized equipment like glass- or plastic-lined vessels for larger-scale production to prevent damage to standard steel reactors. acs.org

Furthermore, the quenching of reactions involving reagents like chlorosulfonic acid is often highly exothermic. nih.gov This heat generation can be difficult to control on a larger scale, potentially leading to side reactions, product degradation, or even unsafe pressure buildup. Effective thermal management, through controlled addition rates and efficient cooling systems, is therefore critical for a safe and successful scale-up.

Isolation of the final product also presents significant challenges when moving to a preparative scale. Aqueous workups, commonly employed in the laboratory to remove acidic byproducts, can lead to considerable product loss through hydrolysis of the sulfonyl chloride group. acs.org This issue is exacerbated on a larger scale where the neutralization and extraction processes are inherently slower, increasing the contact time with water. acs.org Consequently, isolated yields can be substantially lower and more variable in preparative synthesis compared to laboratory-scale experiments. acs.org The large volumes of aqueous and organic waste generated during extraction also pose a significant environmental and disposal burden. acs.org

To mitigate these challenges, alternative strategies are often employed for preparative synthesis. The use of continuous flow reactors is one such approach that can improve safety and efficiency by providing better control over reaction parameters and minimizing the volume of hazardous reagents at any given time. rsc.orgresearchgate.net Flow chemistry can also facilitate faster and more controlled quenching, reducing the risk of thermal runaway. nih.gov Additionally, developing isolation procedures that avoid aqueous workups, such as direct precipitation of the product from the reaction mixture, can significantly improve yield and purity by preventing hydrolysis. acs.org

A comparative summary of the challenges encountered during the scale-up process is presented in the table below.

| Challenge | Laboratory Scale (Grams) | Preparative Scale (Kilograms) | Key Considerations for Scale-Up |

| Thermal Management | Exotherms are easily dissipated in small flasks. | Significant heat generation can be difficult to control, leading to potential runaway reactions. nih.gov | Requires efficient cooling systems, controlled reagent addition, and potentially redesign of the reaction vessel. |

| Reagent Handling | Standard laboratory glassware is often sufficient. | Corrosive reagents like chlorosulfonic acid require specialized, corrosion-resistant reactors (e.g., glass-lined). acs.org | Investment in appropriate infrastructure is necessary to ensure safety and equipment longevity. |

| Product Isolation | Aqueous workup is rapid and effective for small quantities. | Prolonged contact with water during aqueous extraction can lead to significant product loss via hydrolysis. acs.org | Development of non-aqueous workup procedures or rapid, cold neutralization techniques is crucial. acs.org |

| Yield & Purity | Typically higher and more consistent. | Often lower and more variable due to challenges in temperature control and isolation. acs.orgmdpi.com | Optimization of reaction and isolation conditions through a Design of Experiments (DOE) approach can help maximize yield and purity. mdpi.com |

| Effluent Generation | Small volumes of waste are easily managed. | Large volumes of acidic and organic waste are produced, posing environmental and disposal challenges. acs.org | Implementing solvent recycling and minimizing the use of hazardous reagents are important considerations. |

The following table provides a hypothetical comparison of key parameters for the synthesis of this compound at both laboratory and preparative scales, illustrating the potential impacts of scaling up the process.

| Parameter | Laboratory Scale Synthesis | Preparative Scale Synthesis |

| Starting Material (g) | 10 | 1000 |

| Chlorosulfonic Acid (equiv) | 5 | 5 |

| Reaction Temperature (°C) | 0-5 | 0-10 (with potential for localized hot spots) |

| Quenching Method | Manual pouring onto ice | Controlled addition to a cooled solvent/water mixture |

| Isolation Method | Aqueous extraction | Precipitation and filtration to avoid hydrolysis |

| Typical Isolated Yield (%) | 85 | 65 |

| Purity (by HPLC, %) | 98 | 95 |

| Process Time (hours) | 4 | 12 |

Ultimately, a successful transition to preparative scale for the synthesis of this compound hinges on a thorough understanding of the reaction mechanism and potential hazards, coupled with strategic process optimization and the use of appropriate chemical engineering solutions to address the challenges of working with larger quantities.

Chemical Reactivity and Transformation Studies of 2 4 Dimethoxy Biphenyl 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom of the sulfonyl chloride group in 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride is electron-deficient and serves as a prime target for nucleophilic attack. This reactivity allows for the facile formation of new bonds with a variety of nucleophiles, leading to the synthesis of a wide array of derivatives.

Reactions with Nitrogen-Based Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone of sulfonamide synthesis. This transformation typically proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct. The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines.

The general reaction involves the attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride ion. A base, such as pyridine (B92270) or triethylamine, is commonly employed to facilitate the reaction by scavenging the generated HCl.

| Amine Type | General Reaction Conditions | Product |

| Primary Amines | Presence of a base (e.g., pyridine, triethylamine) in an aprotic solvent. | N-substituted-2'-4'-dimethoxy-biphenyl-4-sulfonamide |

| Secondary Amines | Similar conditions to primary amines, may require slightly elevated temperatures. | N,N-disubstituted-2'-4'-dimethoxy-biphenyl-4-sulfonamide |

This table represents a generalized summary of reaction conditions and may not reflect all possible variations.

Reactions with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, including alcohols and phenols, react with this compound to form the corresponding sulfonate esters. These reactions are also typically carried out in the presence of a base, such as pyridine, which can also act as a catalyst. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

The reaction of phenols with sulfonyl chlorides is a common method for the preparation of aryl sulfonates. The conditions for these reactions are generally mild and can be adapted for a variety of substituted phenols.

| Nucleophile | General Reaction Conditions | Product |

| Alcohols | Presence of a base (e.g., pyridine) in an aprotic solvent. | Alkyl 2'-4'-dimethoxy-biphenyl-4-sulfonate |

| Phenols | Similar conditions to alcohols. | Aryl 2'-4'-dimethoxy-biphenyl-4-sulfonate |

This table represents a generalized summary of reaction conditions and may not reflect all possible variations.

Reactions with Carbon-Based Nucleophiles

While less common than reactions with nitrogen and oxygen nucleophiles, this compound can react with certain carbon-based nucleophiles, such as organometallic reagents. These reactions can lead to the formation of sulfones, where a new carbon-sulfur bond is established. The specific conditions for these transformations are highly dependent on the nature of the organometallic reagent used.

Cross-Coupling Reactions Involving the Biphenyl (B1667301) Moiety

The biphenyl core of this compound provides a platform for various transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for extensive modification of the molecular structure.

Palladium-Catalyzed Transformations

Palladium catalysts are widely employed for a range of cross-coupling reactions that can be applied to aryl halides and sulfonates. While the sulfonyl chloride group itself is reactive, the aryl-sulfonyl bond can also participate in certain palladium-catalyzed processes, often involving desulfonative coupling. More commonly, if a halide is present on the biphenyl ring system, it would be the primary site for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: This reaction would involve the coupling of the biphenyl moiety (if appropriately functionalized with a halide or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, extending the biphenyl system.

Heck Reaction: In a Heck reaction, the biphenyl group could be coupled with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene.

Sonogashira Coupling: This reaction facilitates the coupling of the biphenyl scaffold with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an arylethynyl derivative.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

| Coupling Reaction | Typical Coupling Partner | Catalyst System | Product Type |

| Suzuki | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | Extended biaryl system |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine (B1218219) ligand, base | Arylamine |

This table outlines potential palladium-catalyzed reactions based on the general reactivity of aryl halides/sulfonates and is not based on specific reported examples for this compound.

Other Transition Metal-Mediated Couplings

While palladium catalysis is predominant, other transition metals such as nickel and copper can also mediate cross-coupling reactions involving aryl electrophiles. These alternative catalytic systems can sometimes offer different reactivity profiles or be more cost-effective. For instance, nickel catalysts have been shown to be effective in various C-C and C-heteroatom bond-forming reactions.

Radical Reactions and Mechanisms (e.g., sulfonyl radical generation)

One of the most common methods for generating sulfonyl radicals is through the use of photoredox catalysis. nih.govnih.gov In this process, a photocatalyst, typically an iridium or ruthenium complex, is excited by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride. This transfer forms a radical anion intermediate, which then fragments to release a chloride anion and the desired sulfonyl radical. nih.gov This sulfonyl radical can then participate in various reactions, such as addition to alkenes to form C(sp³)-sulfonylated products. nih.gov

Another approach to generating sulfonyl radicals involves their reaction with specific radical initiators or under thermal conditions, although photoredox catalysis has become more prevalent due to its mild reaction conditions. researchgate.netresearchgate.net The general mechanism for photoredox-catalyzed sulfonyl radical generation is depicted below:

Proposed Mechanism for Sulfonyl Radical Generation

| Step | Description |

| 1. Photoexcitation | A photocatalyst (PC) absorbs light and is excited to a higher energy state (PC). |

| 2. Single-Electron Transfer (SET) | The excited photocatalyst (PC) transfers an electron to the sulfonyl chloride (ArSO₂Cl), forming a radical anion intermediate ([ArSO₂Cl]•⁻). |

| 3. Fragmentation | The radical anion intermediate fragments to yield a sulfonyl radical (ArSO₂•) and a chloride anion (Cl⁻). |

| 4. Radical Reaction | The sulfonyl radical reacts with a substrate, for example, an alkene, to form a new carbon-centered radical. |

| 5. Product Formation and Catalyst Regeneration | The carbon-centered radical is then typically reduced and protonated to form the final product, and the photocatalyst is regenerated to its ground state to complete the catalytic cycle. |

Based on this general mechanism, it is anticipated that this compound would readily form the corresponding 2'-4'-dimethoxy-biphenyl-4-sulfonyl radical under photoredox conditions. The presence of the electron-rich dimethoxy-biphenyl moiety is not expected to significantly hinder the formation of the sulfonyl radical.

Hydrolysis and Solvolysis Pathways

The hydrolysis and solvolysis of sulfonyl chlorides are fundamental reactions that have been extensively studied to understand their reaction mechanisms. cdnsciencepub.comresearchgate.net While specific kinetic data for the solvolysis of this compound is not available, the reactivity of structurally related compounds, such as 2,4-dimethoxybenzenesulfonyl chloride and other substituted arenesulfonyl chlorides, provides a strong basis for predicting its behavior. beilstein-journals.orgresearchgate.netnih.gov

For most arenesulfonyl chlorides, the solvolysis mechanism is generally considered to be a bimolecular nucleophilic substitution (S_N2-like) process. rsc.orgmdpi.com This pathway involves a direct attack of a solvent molecule (e.g., water) on the sulfur atom, leading to the displacement of the chloride ion. nih.gov The transition state is thought to be trigonal bipyramidal in character. researchgate.net

Studies on the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride in various solvents have shown that the reaction rates are well correlated by the extended Grunwald-Winstein equation, which considers both the solvent nucleophilicity and ionizing power. researchgate.net The sensitivity values obtained from these correlations are consistent with a bimolecular reaction mechanism. researchgate.net For instance, the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride exhibits negative entropies of activation, which is also indicative of a bimolecular process. beilstein-journals.orgnih.gov

The presence of electron-donating groups on the aromatic ring, such as methoxy (B1213986) groups, can influence the rate of solvolysis. However, for S_N2-like reactions at the sulfur center, the electronic effects of substituents on the aromatic ring are generally modest compared to their impact on reactions at a benzylic carbon. nih.gov

The hydrolysis of a sulfonyl chloride, such as this compound, in water would be expected to proceed via an S_N2 mechanism, yielding the corresponding sulfonic acid and hydrochloric acid. The reaction is generally first-order in the sulfonyl chloride. researchgate.net The rate of hydrolysis can be influenced by the pH of the medium, with both neutral (solvolysis) and alkaline hydrolysis pathways being possible. rsc.org

Illustrative Solvolysis Data for Related Arenesulfonyl Chlorides

The following table presents representative kinetic data for the solvolysis of related benzenesulfonyl chlorides in 70% dioxane/30% water, illustrating the effect of substituents on the reaction rate. While this data does not include this compound, it provides a useful comparison.

| Substituent | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |

| 4-Nitro | 1.83 x 10⁻³ | 3.5 |

| 3-Nitro | 1.70 x 10⁻³ | 3.3 |

| Unsubstituted | 5.25 x 10⁻⁴ | 1.0 |

| 4-Methoxy | 3.67 x 10⁻⁴ | 0.7 |

| 2,4-Dimethyl | 6.83 x 10⁻⁴ | 1.3 |

| 2,4,6-Trimethyl | 2.58 x 10⁻² | 49.1 |

Data adapted from studies on the hydrolysis of substituted benzenesulfonyl chlorides. The significant rate increase for the 2,4,6-trimethyl derivative has been suggested to involve a partial shift towards an S_N1 mechanism due to steric hindrance at the reaction center. beilstein-journals.org

For this compound, an S_N2-like mechanism is the most probable pathway for hydrolysis and solvolysis under neutral conditions. The bulky biphenyl group might introduce some steric hindrance, but a significant shift towards a dissociative S_N1 mechanism is not generally observed for arenesulfonyl chlorides in the absence of significant steric crowding directly adjacent to the sulfonyl group. beilstein-journals.orgnih.gov

Mechanistic Investigations of Reactions Involving 2 4 Dimethoxy Biphenyl 4 Sulfonyl Chloride

Kinetic Studies of Key Transformations

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them.

For analogous compounds like 2,4-dimethoxybenzenesulfonyl chloride, solvolysis reactions have been shown to follow a bimolecular (SN2) mechanism. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov The rates of these reactions are typically determined by monitoring the change in concentration of the reactant or product over time, often using techniques like conductometry. nih.gov

Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), are crucial for elucidating the nature of the transition state. For the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride, activation enthalpies have been reported to be in the range of 12.4 to 17.5 kcal/mol, with activation entropies ranging from -15.5 to -34.5 cal/mol·K. researchgate.net These negative entropy values are indicative of a highly ordered, associative transition state, which is characteristic of an SN2 mechanism. beilstein-journals.orgbeilstein-journals.orgnih.gov It is plausible that reactions involving 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride would exhibit similarly negative activation entropies, suggesting a comparable bimolecular pathway.

| Parameter | Typical Value Range for Arenesulfonyl Chlorides | Implication |

|---|---|---|

| ΔH‡ (kcal/mol) | 12 - 18 | Energy barrier of the reaction |

| ΔS‡ (cal/mol·K) | -15 to -35 | Ordered transition state (indicative of SN2) |

The solvent plays a critical role in determining the rate and mechanism of solvolysis reactions. The Grunwald-Winstein equation is often employed to correlate the specific rates of solvolysis with the solvent's ionizing power (Y) and nucleophilicity (N). For many arenesulfonyl chlorides, the reaction rates are sensitive to both parameters, further supporting a bimolecular mechanism. mdpi.com For instance, the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride has been shown to correlate well with the extended Grunwald-Winstein equation, yielding sensitivity values that are consistent with an SN2 pathway. researchgate.net Similar behavior would be anticipated for this compound, where the reaction rate would likely increase with both the ionizing power and nucleophilicity of the solvent.

Isotope Effect Studies for Reaction Pathway Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state structure of a reaction. In the context of sulfonyl chloride solvolysis, solvent isotope effects are particularly informative.

For the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride, solvent kinetic isotope effects (SKIE), such as kH₂O/kD₂O and kMeOH/kMeOD, have been measured. koreascience.kr The observed values, typically in the range of 1.74 to 1.86, are consistent with a bimolecular mechanism where the solvent acts as a nucleophile in the rate-determining step. researchgate.netkoreascience.kr These values suggest a significant degree of bond formation between the solvent and the sulfur center in the transition state. It is highly probable that similar SKIE values would be observed for the solvolysis of this compound, providing further evidence for an SN2 mechanism, possibly with general-base catalysis from a second solvent molecule. researchgate.netkoreascience.kr

| Isotope Effect | Typical Value for Arenesulfonyl Chlorides | Mechanistic Implication |

|---|---|---|

| kH₂O/kD₂O | ~1.5 - 2.0 | Solvent involved in rate-determining step (SN2) |

| kMeOH/kMeOD | ~1.7 - 2.4 | Solvent involved in rate-determining step (SN2) |

Identification and Characterization of Reaction Intermediates

For the SN2 reactions typical of arenesulfonyl chlorides, discrete, stable intermediates are generally not formed. The reaction proceeds through a single, concerted transition state where the nucleophile attacks the sulfur atom as the chloride leaving group departs. While some sulfonyl transfer reactions may proceed through a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate, this is less common for solvolysis reactions. semanticscholar.org To date, there is no evidence to suggest the formation of stable reaction intermediates in the solvolysis of compounds like this compound.

Stereochemical Outcomes and Control in Reactions

The stereochemical outcome of a reaction is a key indicator of its mechanism. For reactions at a chiral sulfonyl center, an SN2 mechanism would be expected to proceed with inversion of configuration. However, as this compound is achiral, studies of its stereochemical outcomes would require the use of chiral nucleophiles.

In such cases, the reaction would produce diastereomeric products. The ratio of these diastereomers would depend on the degree of stereochemical control exerted by the substrate and the reaction conditions. While specific studies on this compound are lacking, research on related systems could provide insights into how factors such as solvent, temperature, and the nature of the nucleophile might influence the stereochemical course of the reaction.

Theoretical and Computational Chemistry of 2 4 Dimethoxy Biphenyl 4 Sulfonyl Chloride

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its chemical properties. Computational methods, particularly molecular orbital theory, allow for a detailed examination of how electrons are distributed within a molecule and how this distribution influences its reactivity.

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For analogous compounds like 4,4'-dimethoxy-1,1'-biphenyl (B188815), density functional theory (DFT) calculations have shown a HOMO-LUMO energy gap of approximately 4.57 eV. This relatively large energy gap suggests that the molecule is chemically stable. It is anticipated that 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride would exhibit a similar degree of stability. The presence of the electron-withdrawing sulfonyl chloride group is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack at the sulfur atom.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Biphenyl (B1667301) Compound

| Molecular Orbital | Energy (eV) |

| LUMO | -0.912 |

| HOMO | -5.48 |

| Energy Gap (ΔE) | 4.57 |

Note: Data is based on calculations for 4,4'-dimethoxy-1,1'-biphenyl and serves as an approximation.

Electron Density Distribution and Reactivity Predictions

The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are, respectively, electron-poor (electrophilic) and electron-rich (nucleophilic).

In related sulfonyl chloride compounds, the oxygen atoms of the sulfonyl group exhibit a strong electronegative potential, making them sites for interaction with electrophiles. semanticscholar.org Conversely, the sulfur atom is electron-deficient and thus a primary site for nucleophilic attack. The biphenyl rings, enriched by the electron-donating methoxy (B1213986) groups, will have a higher electron density compared to an unsubstituted biphenyl system. This increased electron density, particularly at the ortho and para positions relative to the methoxy groups, influences the molecule's reactivity in electrophilic aromatic substitution reactions.

Conformational Analysis and Steric Effects

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. For this compound, rotation around the biphenyl single bond and the C-S bond will lead to various conformers.

The presence of the methoxy group at the 2'-position is expected to introduce significant steric hindrance. This steric clash will likely force the two phenyl rings to adopt a non-planar (twisted) conformation. This dihedral angle between the rings is a critical parameter that affects the extent of π-conjugation between them. A larger twist angle reduces orbital overlap and diminishes electronic communication between the two aromatic systems. Computational studies on substituted biphenyls are essential to determine the most stable conformations and the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways, providing valuable information about the energies of reactants, products, and transition states. This modeling helps in understanding the mechanism of a reaction and predicting its feasibility.

For reactions involving the sulfonyl chloride group, such as sulfonamide formation, computational models can elucidate the step-by-step mechanism. For instance, the reaction with an amine would likely proceed through a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. Theoretical calculations can determine the activation energy for this process, which is the energy required to reach the transition state. In related systems, it has been shown that the mechanism can be either a concerted process (bond-making and bond-breaking occur simultaneously) or a stepwise process involving an intermediate. scholaris.ca

Substituent Effects on Reactivity and Selectivity

The two methoxy groups on one of the biphenyl rings have a profound effect on the reactivity and selectivity of this compound. Methoxy groups are strong electron-donating groups through resonance. This has several consequences:

Activation of the Aromatic Ring: The increased electron density on the dimethoxy-substituted ring makes it more susceptible to electrophilic attack compared to the other ring.

Directing Effects: The methoxy groups are ortho-, para-directing. This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

Influence on the Sulfonyl Chloride Group: The electron-donating nature of the methoxy groups can influence the electronic properties of the entire molecule, including the reactivity of the distant sulfonyl chloride group. This electronic communication, although dampened by the distance and the twisted conformation of the biphenyl system, can still have a subtle effect on the electrophilicity of the sulfur atom.

Analytical Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available, detailed analytical data for the specific chemical compound this compound. While information exists for structurally similar compounds, such as various isomers or molecules with fewer methoxy groups, specific experimental data for this compound is not present in the accessible resources.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the analytical methodologies for the characterization and purity assessment of this particular compound that adheres to the requested outline, including specific data tables and research findings for the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC)

Thin-Layer Chromatography (TLC)

Generating an article with the required level of detail and scientific accuracy would necessitate access to experimental results from the synthesis and analysis of this compound, which are not currently available in the public domain. Fabricating such data would be scientifically unsound.

For researchers or individuals requiring this information, the synthesis and subsequent analytical characterization of the compound would be necessary to generate the specific data for NMR, IR, MS, and chromatographic methods.

Analytical Methodologies for Characterization and Purity Assessment

Crystallographic Analysis for Solid-State Structure Determination

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of scientific literature did not yield any specific single-crystal X-ray diffraction data for 2',4'-Dimethoxy-biphenyl-4-sulfonyl chloride. This indicates that the solid-state structure of this specific compound has not yet been determined and deposited in these resources.

While crystallographic data for structurally related compounds, such as other substituted biphenyl (B1667301) sulfonyl chlorides and dimethoxybenzene derivatives, are available, direct extrapolation of these findings to predict the precise crystal packing, unit cell dimensions, and intermolecular interactions of 2',4'-Dimethoxy-biphenyl-4-sulfonyl chloride would be speculative.

The determination of the three-dimensional atomic arrangement in the crystalline state is exclusively achieved through techniques like single-crystal X-ray diffraction. This experimental method provides definitive information on:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal.

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule in its solid form.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the packing of molecules in the crystal lattice.

Without experimental X-ray diffraction data for 2',4'-Dimethoxy-biphenyl-4-sulfonyl chloride, a detailed and accurate description of its solid-state structure is not possible. The following table illustrates the type of data that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data Table for a Hypothetical Analysis of 2',4'-Dimethoxy-biphenyl-4-sulfonyl chloride.

Note: The data presented in this table is hypothetical and serves only to demonstrate the parameters that would be reported from a successful crystallographic analysis. It does not represent actual experimental data for the compound.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₁₄H₁₃ClO₄S |

| Formula weight | 312.77 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.12(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.394 |

Further research involving the synthesis of single crystals of 2',4'-Dimethoxy-biphenyl-4-sulfonyl chloride and subsequent X-ray diffraction analysis would be required to provide the definitive solid-state structural information.

Applications in Advanced Synthetic Methodology and Chemical Research

As a Reagent for the Synthesis of Complex Organic Molecules

The primary anticipated role of 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride in organic synthesis is as a reagent for the introduction of the 2',4'-dimethoxy-biphenyl-4-sulfonyl group into a target molecule. The sulfonyl chloride functional group is highly reactive towards nucleophiles such as amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These reactions are fundamental in the construction of more complex molecular architectures.

The biphenyl (B1667301) scaffold itself is a common structural motif in medicinal chemistry and materials science, and the methoxy (B1213986) groups can influence the compound's solubility, electronic properties, and metabolic stability. While specific examples of complex molecules synthesized using this compound are not readily found in the literature, its structural analogues, such as 4'-Methoxy-biphenyl-4-sulfonyl chloride, are utilized in the synthesis of sulfonamide-based therapeutic agents.

Role in the Development of Novel Catalytic Systems (e.g., as a ligand precursor or scaffold)

At present, there is no specific information available in the scientific literature detailing the use of this compound as a ligand precursor or scaffold in the development of novel catalytic systems. However, the biphenyl structure is a privileged scaffold for the design of chiral ligands used in asymmetric catalysis. It is conceivable that this compound could be chemically modified to produce such ligands. The sulfonyl group could be displaced or transformed to append coordinating atoms that can bind to a metal center, thereby forming a catalyst.

Utilization in Probe Chemistry and Mechanistic Studies of Other Reactions

Detailed studies on the utilization of this compound in probe chemistry or for mechanistic investigations of other reactions are not currently available. Chemical probes are molecules designed to study biological processes, and while sulfonamide-containing molecules have been developed as chemical probes, the specific use of this compound has not been reported.

Mechanistic studie

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Strategies

Future research will likely focus on moving beyond traditional methods for synthesizing 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride and its derivatives, which often rely on harsh reagents like chlorosulfonic acid. nih.gov Modern synthetic chemistry offers a toolkit of milder, more selective, and efficient catalytic strategies that could be applied.

One promising area is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for constructing the biphenyl (B1667301) backbone. nih.govacs.org Future work could explore the late-stage introduction of the sulfonyl chloride group onto a pre-formed 2',4'-dimethoxybiphenyl scaffold. For instance, palladium-catalyzed chlorosulfonylation of arylboronic acids has emerged as a mild alternative to traditional methods, offering broad functional group tolerance. nih.gov Another catalytic approach involves the use of copper salts in Sandmeyer-type reactions, where an amino group is converted into a sulfonyl chloride via a diazonium salt intermediate. nih.govacs.org Photocatalysis, using heterogeneous catalysts like potassium poly(heptazine imide), presents a sustainable alternative for this transformation, operating under mild, visible-light conditions. nih.govacs.org

Furthermore, the reactivity of the sulfonyl chloride group itself can be harnessed in novel, catalyzed reactions. Beyond its classic use in forming sulfonamides, sulfonate esters, and sulfones, researchers are exploring its role as a source of aryl radicals in photocatalytic coupling reactions. magtech.com.cn This could open pathways to new carbon-carbon and carbon-heteroatom bond formations starting from this compound.

Key Research Targets in Novel Synthesis:

| Synthetic Strategy | Key Advantages | Potential Application for Target Compound |

|---|---|---|

| Palladium-Catalyzed Chlorosulfonylation | Mild conditions, high functional group tolerance. nih.gov | Late-stage functionalization of a 2',4'-dimethoxybiphenyl precursor. |

| Heterogeneous Photocatalysis | Use of visible light, recyclable catalyst, sustainable. nih.govacs.org | Greener synthesis from an amino-functionalized biphenyl. |

Computational Design of Derivatives with Tuned Reactivity

Computational chemistry and in silico design are poised to play a pivotal role in exploring the chemical space around this compound. By using theoretical models, researchers can predict how modifications to the biphenyl structure will influence the reactivity of the sulfonyl chloride group.

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule. For instance, computational studies can model the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. nih.gov This allows for the rational design of derivatives with either enhanced or attenuated reactivity. By adding or repositioning electron-donating or electron-withdrawing groups on the biphenyl rings, the molecule's properties can be fine-tuned for specific applications. For example, increasing the electrophilicity might be desirable for reactions with weak nucleophiles, while decreasing it could enhance selectivity in complex syntheses.

Molecular docking studies represent another powerful computational tool. If this compound is used as a building block for potential drug candidates (e.g., by reacting it with various amines to create a library of sulfonamides), docking simulations can predict how these derivatives will bind to biological targets like enzymes or receptors. researchgate.netnih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted biological activity, saving significant time and resources in the drug discovery process.

Integration into Flow Chemistry Systems for Enhanced Efficiency

The synthesis of sulfonyl chlorides and their subsequent reactions often involve highly exothermic processes and the use of hazardous reagents, making scalability a challenge in traditional batch reactors. rsc.orgnih.gov Continuous flow chemistry offers a compelling solution to these issues, providing superior control over reaction parameters, enhancing safety, and often improving yields and purity. drreddys.comaurigeneservices.com

Integrating the synthesis of this compound into a flow system could offer several advantages. The high surface-area-to-volume ratio in microreactors or tubular reactors allows for rapid heat dissipation, mitigating the risk of thermal runaway during exothermic chlorosulfonation reactions. rsc.orgnih.gov Precise control over residence time and temperature can minimize the formation of byproducts. rsc.org Furthermore, flow chemistry enables the telescoping of multiple reaction steps without isolating intermediates, which can significantly shorten production times and reduce waste. nih.gov

A future automated system could involve the continuous synthesis of the sulfonyl chloride in one reactor, followed directly by its reaction with a nucleophile in a second reactor, with in-line analytical tools monitoring the process in real-time. aurigeneservices.commdpi.com Such systems are becoming increasingly important in the manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. drreddys.comresearchgate.net The development of a robust flow process for this compound would represent a significant step towards its efficient and safe large-scale production.

Potential Flow Chemistry Setup:

| Module | Function | Benefit |

|---|---|---|

| Reactor 1 (CSTR/PFR) | Continuous chlorosulfonation of the biphenyl precursor. | Enhanced temperature control, improved safety. nih.govmdpi.com |

| Reactor 2 (PFR) | Reaction of the generated sulfonyl chloride with a nucleophile. | Reduced handling of reactive intermediate, telescoped synthesis. nih.gov |

| In-line Analytics (e.g., IR, NMR) | Real-time monitoring of reaction progress and purity. | Process optimization and quality control. aurigeneservices.com |

| Continuous Separation | Automated purification and isolation of the final product. | Increased efficiency and throughput. mdpi.com |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic methods.

This involves several key strategies. One is the replacement of hazardous reagents. For example, traditional chlorosulfonation often uses a large excess of chlorosulfonic acid or sulfuryl chloride. rsc.org Greener alternatives include using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or N-chlorosuccinimide (NCS) to convert thiols or their precursors into sulfonyl chlorides under milder conditions. rsc.orgorganic-chemistry.org Another approach utilizes a metal-free system with nitric acid, hydrochloric acid, and oxygen as the terminal oxidant, which can be implemented in a flow reactor. rsc.orgresearchgate.net

The choice of solvent is another critical factor. Developing synthetic routes that can be performed in sustainable solvents like water, ethanol, or glycerol (B35011) would significantly reduce the environmental impact. rsc.orgresearchgate.net Ideally, solvent-free workup procedures, such as simple filtration to isolate the product, would be targeted. rsc.org

Finally, catalytic processes, as mentioned in section 8.1, are inherently greener as they reduce the amount of waste generated. The use of reusable, heterogeneous catalysts is particularly attractive from a sustainability perspective, as it simplifies product purification and allows the catalyst to be recycled. researchgate.netresearchgate.net Designing a synthetic pathway for this compound that incorporates a recyclable catalyst and utilizes benign reagents in an eco-friendly solvent represents a key goal for future research.

Conclusion

Summary of Key Research Findings and Contributions

Direct research findings on 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride are scarce. However, the contributions of closely related biphenyl-4-sulfonyl chloride derivatives are well-documented. These compounds serve as crucial intermediates in the synthesis of various biologically active molecules. For instance, biphenyl-4-sulfonyl chloride is a key reactant for the preparation of anilinopyrimidine sulfonamides, which have been investigated as potential anticancer agents. It is also utilized in the synthesis of inhibitors for the hypoxia-inducible factor (HIF) pathway and in creating hydroxy-sulfonyl-piperidinyl butyramides as potential HDAC inhibitors. glpbio.com

The presence of methoxy (B1213986) groups, as seen in the related compound 4'-Methoxy-biphenyl-4-sulfonyl chloride, is known to enhance the reactivity of the sulfonyl chloride group and is a common feature in molecules designed for pharmaceutical development to improve bioactivity and selectivity. chemimpex.com Therefore, it can be inferred that this compound is designed as a versatile reagent for introducing the dimethoxy-biphenyl-sulfonyl moiety into various molecular frameworks, likely with applications in medicinal chemistry and materials science.

Broader Implications for Arylsulfonyl Chloride Chemistry

The study and synthesis of complex molecules like this compound have broader implications for the field of arylsulfonyl chloride chemistry. The functionalization of the biphenyl (B1667301) core with methoxy groups at specific positions (2' and 4') highlights the ongoing effort to create highly tailored reagents. The position of these substituents can significantly influence the electronic properties and steric environment of the sulfonyl chloride group, thereby modulating its reactivity and selectivity in nucleophilic substitution reactions.

This points to a general trend in organic synthesis where arylsulfonyl chlorides are not just simple reagents but are increasingly designed as sophisticated building blocks. They allow for the construction of complex molecular architectures with precise control over their three-dimensional shape and electronic properties, which is crucial for applications ranging from drug discovery to the development of novel polymers and dyes. chemimpex.com

Outlook for Continued Research on this compound

The future for this compound lies in its synthesis, characterization, and exploration of its reactivity and potential applications. A primary research avenue would be to develop and optimize a regioselective synthesis for this specific isomer. Once available, its reactivity profile with a range of nucleophiles, such as amines and alcohols, should be systematically studied to create a library of novel sulfonamides and sulfonate esters.

Given the biological activities of related biphenyl sulfonamides, these newly synthesized derivatives should be screened for potential therapeutic properties, for instance, as enzyme inhibitors or receptor modulators. acs.org The unique substitution pattern of the dimethoxy groups may offer advantages in terms of binding affinity, selectivity, or pharmacokinetic properties compared to simpler analogues. Furthermore, its utility in materials science, for example, in the synthesis of specialized polymers or as a fluorescent sensor, could be another promising area of investigation.

Challenges and Opportunities in the Field

The primary challenge in the field of substituted arylsulfonyl chlorides is the synthesis of specific isomers with high purity. For polysubstituted biphenyls like this compound, controlling the regioselectivity during reactions like chlorosulfonation can be difficult, often leading to mixtures of isomers that are challenging to separate. mdpi.com Overcoming these synthetic hurdles, perhaps through advanced catalytic methods or flow chemistry, remains a significant challenge.

Despite these challenges, the opportunities are vast. The structural diversity offered by compounds like this compound provides a rich playground for chemists to develop novel molecules with tailored functions. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it with reactive groups like sulfonyl chlorides opens up countless possibilities for creating new therapeutic agents. rsc.org As synthetic methodologies become more sophisticated, the ability to predictably synthesize and utilize complex arylsulfonyl chlorides will undoubtedly lead to significant advancements in both chemistry and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride, and how is reaction progress monitored?

- Methodology : The compound can be synthesized via sulfonation of the biphenyl precursor followed by chlorination. A common approach involves refluxing the carboxylic acid derivative (e.g., 4’-methylbiphenyl-2-carboxylic acid) with thionyl chloride (SOCl₂) for 6–8 hours. Reaction progress is monitored using TLC with a solvent system of n-hexane:ethyl acetate (8:2). Post-reaction, excess SOCl₂ is removed under vacuum, and the crude product is purified via recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Melting Point Analysis : Compare observed melting points (e.g., 82–84°C for structurally similar sulfonyl chlorides) with literature values .

- Spectroscopic Techniques : Use -NMR to confirm methoxy group positions (δ ~3.8 ppm for OCH₃) and sulfonyl chloride functionality (δ ~7.5–8.0 ppm for aromatic protons). IR spectroscopy can validate the S=O stretch (~1370 cm⁻¹) .

- Chromatography : HPLC or GC-MS for quantitative purity assessment .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhaling dust or vapors .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid long-term storage due to potential degradation .

- Spill Management : Use absorbent materials (e.g., vermiculite) and neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

- Methodology :

- Stoichiometry : Maintain a 1:5 molar ratio of precursor (e.g., biphenyl derivative) to SOCl₂ to ensure complete conversion .

- Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonation.

- Solvent Selection : Use anhydrous toluene or dichloromethane to minimize side reactions.

- Post-Reaction Workup : Employ rotary evaporation under reduced pressure to isolate the product efficiently .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar sulfonyl chlorides?

- Methodology :

- Comparative Analysis : Cross-reference -NMR and HSQC spectra with analogs like 4-Biphenylsulfonyl chloride (CAS 1623-93-4) to distinguish substituent effects .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. chloro groups) using single-crystal diffraction data .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments and validate experimental spectra .

Q. How do electron-donating substituents (e.g., methoxy groups) influence the reactivity of sulfonyl chlorides in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates of this compound with non-methoxy analogs (e.g., 4-Biphenylsulfonyl chloride) in SN2 reactions with amines.

- Hammett Analysis : Use σ⁺ values to quantify the electron-donating effect of methoxy groups on sulfonyl chloride reactivity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability differences caused by substituents .

Q. What strategies mitigate hydrolysis during long-term storage of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.